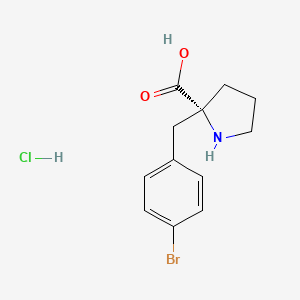

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Description

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral pyrrolidine derivative featuring a 4-bromobenzyl substituent at the 2-position and a carboxylic acid group, stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₅BrClNO₂, with a molecular weight of 320.60–320.61 depending on the stereoisomer . The compound is used in pharmaceutical research, particularly in peptidomimetics and enzyme inhibitor studies, due to its rigid pyrrolidine backbone and halogenated aromatic moiety. Key identifiers include:

Properties

IUPAC Name |

(2R)-2-[(4-bromophenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrNO2.ClH/c13-10-4-2-9(3-5-10)8-12(11(15)16)6-1-7-14-12;/h2-5,14H,1,6-8H2,(H,15,16);1H/t12-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKUKSHCIVXCSU-UTONKHPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@](NC1)(CC2=CC=C(C=C2)Br)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70375954 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

637020-91-8 | |

| Record name | (R)-alpha-(4-Bromobenzyl)proline HCl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70375954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry Applications

-

Neurological Disorders :

- Research indicates that (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride may act as both an agonist and antagonist at certain neurotransmitter receptors, making it a candidate for treating conditions like depression and anxiety. Its ability to modulate neurotransmitter systems could lead to new therapeutic strategies.

-

Interaction Studies :

- Understanding how this compound interacts with various receptors is essential for elucidating its mechanism of action. Studies have shown that it can inhibit or activate specific enzymes involved in neurotransmitter metabolism, which is vital for developing effective treatments.

- Antimicrobial Properties :

Synthetic Applications

This compound serves as a versatile building block in synthetic chemistry:

- Synthesis of Derivatives : The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing the synthesis of derivatives with tailored biological activities.

- Pharmaceutical Development : Its structural characteristics make it suitable for developing new pharmaceuticals aimed at neurological and infectious diseases. The compound's ability to interact with multiple biological targets enhances its utility in drug design.

Neurotransmitter Modulation

A pharmacological assessment highlighted the effects of this compound on serotonin receptor modulation. Such studies suggest potential applications in treating mood disorders by influencing serotonin pathways .

Anticryptosporidial Activity

A study screened compounds for activity against Cryptosporidium parvum, where structural analogs of (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid demonstrated promising results in inhibiting parasite growth in vitro, indicating potential applications in parasitic disease treatment .

Mechanism of Action

The mechanism by which (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. For instance, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to a biological response. The exact molecular pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyrrolidine Derivatives

Key Findings:

Functionalized Pyrrolidine Derivatives

Example 1: (R)-2-Methyl-1-(3-oxo-3-...)pyrrolidine-2-carboxylic Acid Methyl Ester ()

- Structure : Contains a methyl ester and trifluoromethyl-phenyl-propanamide group.

- LCMS : m/z 531 [M-H]⁻ vs. m/z ~320 for the target compound .

- HPLC Retention : 0.88 minutes (vs. likely longer retention for the bromobenzyl analog due to higher hydrophobicity) .

- Application : Likely used in protease inhibition studies due to the electrophilic ketone group.

Example 2: Cyclic Tetrapeptide from Streptomyces sp. TN17 ()

Stereoisomeric Variants

- (2S,4S)-4-(4-Bromobenzyl)pyrrolidine-2-carboxylic Acid HCl (CAS 2055114-66-2):

- trans-4-(4-Bromobenzyl)-L-proline HCl (CAS 1049734-21-5):

- The trans configuration (2S,4R) may enhance metabolic stability compared to cis isomers .

Biological Activity

(R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, supported by data tables, case studies, and relevant research findings.

Structural Characteristics

The compound's molecular formula is with a molecular weight of approximately 300.62 g/mol. Its structure includes a pyrrolidine ring substituted with a bromobenzyl group and a carboxylic acid functional group, which enhances its reactivity and biological properties. The presence of the bromine atom significantly influences the compound's interactions with biological targets, making it an interesting candidate for pharmaceutical applications .

Pharmacological Effects

Research indicates that this compound exhibits various pharmacological effects, including:

- Inhibition of Protein Synthesis : The compound has been studied as an inhibitor of phenylalanyl tRNA synthetase (PheRS), which is crucial for protein synthesis in parasites such as Toxoplasma gondii. In vitro assays have shown that it effectively inhibits parasite growth at low concentrations .

- Potential Anticancer Activity : Preliminary studies suggest that derivatives of pyrrolidine compounds can exhibit anticancer properties. For instance, compounds structurally similar to this compound have been tested against human lung adenocarcinoma models, showing varying degrees of cytotoxicity .

- Neuroactive Properties : The compound may also play a role in the development of neuroactive agents, contributing to research on neurological disorders .

The mechanism by which this compound exerts its biological effects is primarily through its interaction with specific enzymes and receptors. The chiral nature of the compound allows for selective binding to biological targets, enhancing its therapeutic potential.

Table 1: Summary of Biological Activities

Case Studies

- Inhibition of Toxoplasma Growth : A study demonstrated that small molecules based on the bicyclic pyrrolidine core scaffold effectively inhibited Toxoplasma growth in vitro. These compounds achieved significant concentrations in the brain when administered orally to mice, indicating their potential for treating parasitic infections .

- Anticancer Evaluation : Another investigation evaluated the anticancer properties of pyrrolidine derivatives using an A549 human lung adenocarcinoma model. The results indicated that certain derivatives showed promising cytotoxic effects compared to standard chemotherapeutic agents like cisplatin .

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under acid catalysis. This reaction is critical for modifying solubility and bioavailability:

| Alcohol Used | Catalyst | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Methanol | H₂SO₄ | 6 | 82 |

| Ethanol | HCl (gas) | 8 | 78 |

| Benzyl alcohol | DCC/DMAP | 12 | 65 |

Mechanism : Protonation of the carboxylic acid enhances electrophilicity, enabling nucleophilic attack by the alcohol. The hydrochloride salt facilitates in situ acid generation .

Amide Formation

Reaction with primary or secondary amines produces amides, pivotal for drug-target interactions:

Example :

-

Reaction with benzylamine in DMF using HATU as a coupling agent yields N-benzyl-2-(4-bromobenzyl)pyrrolidine-2-carboxamide (87% yield) .

| Amine | Coupling Agent | Solvent | Yield (%) |

|---|---|---|---|

| Benzylamine | HATU | DMF | 87 |

| Morpholine | EDCI/HOBt | CH₂Cl₂ | 73 |

| Aniline | DCC | THF | 68 |

Applications : These amides serve as intermediates for anticonvulsant agents and enzyme inhibitors .

Suzuki-Miyaura Cross-Coupling

The bromine atom on the benzyl group participates in palladium-catalyzed cross-coupling with boronic acids:

Protocol :

-

Catalyst: Pd(PPh₃)₄ (5 mol%)

-

Base: K₂CO₃

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 80°C

| Boronic Acid | Product Structure | Yield (%) |

|---|---|---|

| Phenylboronic acid | 2-(4-Phenylbenzyl)pyrrolidine-2-carboxylic acid | 92 |

| 4-Methoxyphenyl | 2-(4-(4-Methoxyphenyl)benzyl)pyrrolidine-2-carboxylic acid | 85 |

Significance : This reaction diversifies the benzyl substituent for structure-activity relationship (SAR) studies .

Alkylation and Protecting Group Strategies

The pyrrolidine nitrogen undergoes alkylation under phase-transfer conditions:

Key Steps :

-

Deprotonation with NaH in THF.

-

Reaction with alkyl halides (e.g., methyl iodide) at 0°C.

Racemization Risk : Alkylation at the pyrrolidine nitrogen does not induce racemization at the α-carbon due to steric hindrance from the bromobenzyl group .

Decarboxylation Reactions

Controlled thermal decarboxylation generates pyrrolidine derivatives:

Conditions :

-

Temperature: 180°C

-

Catalyst: CuO nanoparticles

-

Solvent: Xylene

| Product | Yield (%) |

|---|---|

| 2-(4-Bromobenzyl)pyrrolidine | 58 |

Application : The decarboxylated product serves as a ligand in asymmetric catalysis .

Reductive Amination

The carboxylic acid can be reduced to an amine for further functionalization:

Protocol :

-

Reducing agent: LiAlH₄

-

Solvent: Dry ether

-

Temperature: −10°C

| Product | Yield (%) |

|---|---|

| 2-(4-Bromobenzyl)pyrrolidine-2-methanol | 63 |

Chirality Retention : The stereochemical integrity at C2 is preserved (>98% ee) .

Interaction with Organometallic Reagents

Grignard reagents attack the carboxylic acid to form ketones:

Example :

-

Reaction with methylmagnesium bromide yields 2-(4-bromobenzyl)pyrrolidin-2-yl)(phenyl)methanone (55% yield) .

Salt Formation and pH-Dependent Reactivity

The hydrochloride salt dissociates in aqueous media, influencing reaction pathways:

| pH Range | Dominant Species | Reactivity Profile |

|---|---|---|

| 2–4 | Protonated carboxylic acid | Enhanced esterification |

| 7–9 | Deprotonated carboxylate | Facilitates amide coupling |

This compound’s versatility in coupling, functional group interconversion, and stereospecific reactions makes it indispensable in medicinal chemistry. Future research should explore its applications in synthesizing covalent inhibitors and prodrugs.

Preparation Methods

Starting Materials and Key Intermediates

- Pyrrolidine or protected pyrrolidine derivatives serve as the core scaffold.

- 4-Bromobenzyl bromide or related electrophiles are used to introduce the bromobenzyl group.

- Protecting groups such as tert-butoxycarbonyl (Boc) are employed to shield the pyrrolidine nitrogen during functionalization steps.

Stepwise Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1 | Protection of pyrrolidine nitrogen | Reaction with Boc anhydride in basic conditions | Prevents side reactions during alkylation |

| 2 | Alkylation with 4-bromobenzyl bromide | Nucleophilic substitution in polar aprotic solvents (e.g., DMF, THF) at 40–100°C | Stereoselective alkylation to maintain (R)-configuration |

| 3 | Carboxylation | Introduction of carboxyl group via carboxylation agents or oxidation | Often involves CO2 or oxidative conditions |

| 4 | Deprotection | Acidic hydrolysis with HCl or trifluoroacetic acid (TFA) | Removes Boc group, yielding free amine |

| 5 | Formation of hydrochloride salt | Treatment with HCl in ether or suitable solvent | Enhances compound stability and crystallinity |

Catalytic Hydrogenation and Stereochemical Considerations

- Catalytic hydrogenation of intermediates with double bonds is used to obtain cis-isomers without racemization when starting from chiral precursors.

- Careful control of reaction conditions and catalyst choice (e.g., palladium on carbon) is critical to avoid racemization at stereocenters.

Research Findings on Preparation Efficiency and Stereochemical Integrity

- The use of Boc-protected intermediates allows for selective functionalization while preserving stereochemistry.

- Alkylation reactions are optimized using palladium acetate and ligands such as tert-butyl XPhos to improve coupling efficiency in halogenated aromatic systems.

- Polar aprotic solvents like DMF and THF enhance reaction rates but require strict temperature control to prevent racemization.

- X-ray crystallography studies confirm that the (R)-configuration positions the 4-bromobenzyl group favorably, aiding in π-π stacking interactions relevant for biological activity.

- Catalytic hydrogenation of double bonds in chiral intermediates yields cis isomers without racemization, an unexpected technical effect compared to typical racemic outcomes.

Data Table: Key Reaction Parameters in Preparation

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Protecting Group | Boc protection using Boc2O, base (e.g., triethylamine) | Prevents side reactions, preserves stereochemistry |

| Alkylation Solvent | DMF, THF | Enhances nucleophilic substitution efficiency |

| Alkylation Temperature | 40–100°C | Balances reaction rate and stereochemical retention |

| Catalyst | Palladium acetate with tert-butyl XPhos | Improves coupling yields, reduces side products |

| Deprotection Agent | HCl or TFA | Efficient Boc removal, yields free amine |

| Hydrogenation Catalyst | Pd/C | Achieves cis isomer without racemization |

| Salt Formation | HCl in ether or suitable solvent | Stabilizes compound as hydrochloride salt |

Analytical Techniques for Monitoring Preparation

- High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) confirms molecular weight and purity (>95%).

- Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) verifies stereochemical integrity through coupling constants.

- X-ray crystallography provides definitive stereochemical confirmation of the final compound.

- Chiral gas chromatography (GC) or chiral HPLC distinguishes enantiomers to ensure optical purity.

Summary of Advantages and Challenges in Preparation

| Aspect | Advantages | Challenges |

|---|---|---|

| Stereochemical Control | Use of chiral auxiliaries and protecting groups preserves (R)-configuration | Avoiding racemization during alkylation and hydrogenation |

| Yield Optimization | Catalysts and solvents optimize coupling efficiency | Temperature sensitivity requires precise control |

| Purity | Analytical methods enable high purity confirmation | Potential formation of racemic mixtures if conditions are not optimized |

| Scalability | Continuous flow reactors and automated systems can be employed for industrial scale | Maintaining stereochemical purity on large scale |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (R)-2-(4-Bromobenzyl)pyrrolidine-2-carboxylic acid hydrochloride?

- Methodology : The compound is typically synthesized via alkylation of pyrrolidine derivatives. For example, (R)-proline derivatives are functionalized at the 2-position using 4-bromobenzyl halides under basic conditions (e.g., K₂CO₃ in DMF). Subsequent hydrolysis of ester intermediates (e.g., methyl esters) with HCl yields the carboxylic acid hydrochloride salt. Phase-transfer catalysis (PTC) has been employed for similar pyrrolidine alkylations to enhance reaction efficiency .

- Key Steps :

Protection of the pyrrolidine nitrogen (e.g., Boc or Fmoc groups) to direct regioselective alkylation .

Use of chiral starting materials (e.g., (R)-proline) to retain stereochemical integrity .

Acidic hydrolysis (HCl/EtOH or H₂SO₄) for ester-to-carboxylic acid conversion .

Q. How is the compound characterized to confirm its identity and purity?

- Analytical Techniques :

- LCMS/HPLC : Retention time (e.g., 0.88 minutes via SQD-FA05 method) and mass spectrometry (observed m/z for [M-H]⁻) verify molecular weight and purity .

- NMR : H and C NMR confirm regiochemistry and stereochemistry, particularly the (R)-configuration and 4-bromobenzyl substitution .

- X-ray Crystallography : Used for absolute configuration determination in structurally related pyrrolidine derivatives .

Advanced Research Questions

Q. How can stereochemical inconsistencies in synthesized batches be resolved?

- Methodology :

- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak® IA/IB) to separate enantiomers and assess optical purity .

- X-ray Diffraction : Resolve ambiguities in crystal structures by comparing experimental data with known derivatives (e.g., trans-4-substituted proline hydrochlorides) .

- Dynamic NMR : Monitor rotational barriers of the pyrrolidine ring to detect conformational anomalies caused by steric hindrance .

Q. What strategies optimize reaction yields when introducing bulky substituents like 4-bromobenzyl?

- Approaches :

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .

- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) or phase-transfer agents improve alkylation efficiency .

- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity for sterically challenging substitutions .

Q. How do conflicting spectral data (e.g., LCMS vs. NMR) arise, and how are they reconciled?

- Troubleshooting :

- Impurity Analysis : LCMS may detect byproducts (e.g., dehalogenated species), while NMR reveals proton environments. Cross-validate using high-resolution MS (HRMS) and 2D NMR (COSY, HSQC) .

- Degradation Studies : Assess stability under storage conditions (2–8°C recommended for hydrochloride salts) to rule out hydrolytic or oxidative decomposition .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.